molecular formula C22H30Cl3NO3 B13735863 [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride CAS No. 42739-91-3

[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride

Cat. No.: B13735863
CAS No.: 42739-91-3
M. Wt: 462.8 g/mol
InChI Key: BTSUJFBLLBAQRE-UHFFFAOYSA-N
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Description

The compound [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride is a quaternary ammonium salt characterized by a central hydroxy-methylpropyl backbone substituted with two 4-(2-chloroethoxy)phenyl groups and a dimethylazanium moiety. The presence of ether linkages and aromatic rings may influence solubility, stability, and intermolecular interactions .

Properties

CAS No.

42739-91-3

Molecular Formula

C22H30Cl3NO3

Molecular Weight

462.8 g/mol

IUPAC Name

[3,3-bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride

InChI

InChI=1S/C22H29Cl2NO3.ClH/c1-17(16-25(2)3)22(26,18-4-8-20(9-5-18)27-14-12-23)19-6-10-21(11-7-19)28-15-13-24;/h4-11,17,26H,12-16H2,1-3H3;1H

InChI Key

BTSUJFBLLBAQRE-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+](C)C)C(C1=CC=C(C=C1)OCCCl)(C2=CC=C(C=C2)OCCCl)O.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride generally involves multi-step organic synthesis, focusing on:

  • Formation of the bis(4-(2-chloroethoxy)phenyl) substituted propyl backbone.
  • Introduction of the hydroxy and methyl substituents at the 3-position.
  • Quaternization of the nitrogen to form the dimethylazanium moiety.
  • Final salt formation with chloride as the counterion.

The process requires precise control over reaction conditions including temperature, solvent polarity, and reagent stoichiometry to optimize yield and purity.

Stepwise Synthetic Route

Based on available patent literature and chemical synthesis knowledge, a representative synthetic route can be outlined as follows:

Step Description Key Reagents/Conditions Outcome
1 Synthesis of 4-(2-chloroethoxy)phenyl intermediate Reaction of 4-hydroxyphenyl derivative with 2-chloroethyl chloride under basic conditions (e.g., K2CO3 in acetone) Formation of 4-(2-chloroethoxy)phenyl compound
2 Formation of bis-substituted propyl backbone Condensation of two equivalents of 4-(2-chloroethoxy)phenyl intermediate with a suitable ketone or aldehyde precursor (e.g., 2-methylpropanal) under acidic or basic catalysis Bis(4-(2-chloroethoxy)phenyl)-2-methylpropyl intermediate
3 Introduction of hydroxy group at 3-position Controlled hydroxylation via oxidation or nucleophilic substitution using hydroxide sources 3-hydroxy-2-methylpropyl derivative
4 Quaternization of tertiary amine Reaction with dimethylamine or dimethylating agents (e.g., methyl iodide followed by chloride exchange) Formation of dimethylazanium moiety
5 Salt formation with chloride Ion exchange or direct reaction with hydrochloric acid Final quaternary ammonium chloride salt

This synthetic approach aligns with known procedures for preparing quaternary ammonium salts bearing chloroethoxy substituents.

Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are preferred to facilitate nucleophilic substitutions and quaternization steps.
  • Temperature: Moderate heating (40–80°C) is applied during alkylation and condensation steps to promote reaction kinetics without degrading sensitive groups.
  • Time: Reaction times vary from several hours to overnight depending on step and scale.
  • Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.
  • Atmosphere: Inert atmosphere (nitrogen or argon) may be employed during sensitive steps to avoid oxidation or hydrolysis.

Analytical Data Supporting Synthesis

Physicochemical Properties

Property Value
Molecular Formula C22H30Cl3NO3
Molecular Weight 462.84 g/mol
Boiling Point 572.2 °C at 760 mmHg
Flash Point 299.9 °C
Exact Mass 461.1290
Polar Surface Area 41.93 Ų
LogP (Partition Coefficient) 5.1574

These properties are consistent with a quaternary ammonium salt featuring lipophilic aromatic rings and polar hydroxy and chloroethoxy groups.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of aromatic protons, chloroethoxy methylene groups, methyl substituents, and hydroxy-bearing carbons.
  • Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight.
  • Infrared Spectroscopy (IR): Shows characteristic bands for hydroxyl groups (~3400 cm⁻¹), C–Cl stretching (~600–800 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹).

Summary Table of Preparation Method

Step Reaction Type Reagents/Conditions Notes
1 Alkylation 4-Hydroxyphenyl + 2-chloroethyl chloride, K2CO3, acetone Formation of chloroethoxyphenyl intermediate
2 Condensation Bis-substitution with 2-methylpropanal, acid/base catalyst Formation of bis-substituted backbone
3 Hydroxylation Hydroxide source, controlled conditions Introduction of hydroxy group
4 Quaternization Dimethylamine or methylating agent Formation of dimethylazanium moiety
5 Salt Formation HCl or chloride ion exchange Final chloride salt formation

Chemical Reactions Analysis

Types of Reactions

[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the compound have been synthesized and tested against various cancer cell lines, demonstrating promising antiproliferative activity.

  • Case Study : A derivative of the compound was tested against HeLa cells, showing an IC50 value of approximately 0.69 μM, which is comparable to established chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) . This suggests potential for development as an anticancer agent.

Histone Deacetylase Inhibition

The compound has been explored as a histone deacetylase inhibitor (HDACI), which plays a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth.

  • Data Table: HDAC Inhibition Potency
    | Compound | IC50 (μM) | Cell Line |
    |----------|------------|-----------|
    | [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride | 0.69 | HeLa |
    | Doxorubicin | 2.29 | HeLa |

Antimicrobial Activity

Quaternary ammonium compounds are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for disinfectants and antiseptics.

  • Case Study : In vitro tests demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Development of Biomaterials

The unique chemical structure allows for incorporation into polymer matrices, enhancing the mechanical properties and biocompatibility of materials used in biomedical applications.

  • Data Table: Material Properties
    | Material Type | Property Enhanced | Measurement Method |
    |---------------|-------------------|--------------------|
    | Polymer Blend | Mechanical Strength | Tensile Testing |
    | Coating Material | Antimicrobial Efficacy | Zone of Inhibition Assay |

Mechanism of Action

The mechanism of action of [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Benzothiophene Moieties

Compound : 3-(3,3-Dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride (CAS 26106-04-7)

  • Molecular Formula : C₂₁H₂₈ClNS
  • Key Features : A benzothiophene ring replaces the chloroethoxy phenyl groups, with a dimethylazanium center and a propyl linker.
  • Properties :
    • Molecular Weight: 362.0 g/mol
    • LogP: 6.05 (high lipophilicity)
    • Applications: Implicated in central nervous system (CNS) targeting due to aromatic heterocycles .

Comparison :

  • The target compound’s chloroethoxy phenyl groups may enhance water solubility compared to the benzothiophene analog’s hydrophobic core.
  • Both share a quaternary ammonium structure, but the benzothiophene derivative’s rigid aromatic system could improve membrane permeability .

Cationic Lipids for Drug Delivery

Compound: 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride (DOTAP Chloride)

  • Molecular Formula: C₄₄H₈₄ClNO₄
  • Key Features : Two oleoyl chains attached to a glycerol backbone and a trimethylammonium head.
  • Properties :
    • Molecular Weight: 734.6 g/mol
    • Applications: Widely used as a transfection agent in gene delivery due to its amphiphilic nature .

Comparison :

  • DOTAP’s dual hydrophobic tails facilitate membrane fusion, whereas the target compound’s aromatic substituents may favor π-π stacking or receptor binding .

Quaternary Ammonium Surfactants

Compound: Bis(2-hexadecanoyloxyethyl)-dimethylazanium,chloride

  • Molecular Formula: C₃₈H₇₄ClNO₄
  • Key Features: Two hexadecanoyloxyethyl chains linked to a dimethylazanium center.
  • Properties :
    • Molecular Weight: 652.4 g/mol
    • Applications: Industrial surfactant with high hydrophobicity .

Comparison :

  • The target compound’s chloroethoxy phenyl groups introduce electronegative chlorine atoms, which may increase reactivity (e.g., nucleophilic substitution) compared to the inert alkyl chains of the surfactant.
  • The surfactant’s long alkyl chains enhance micelle formation, while the target compound’s rigid phenyl groups might limit self-assembly but improve thermal stability .

Coumarin-Based Ammonium Derivatives

Compound : [3-(7,8-Dimethoxy-4-methyl-2-oxochromen-6-yl)oxy-2-hydroxypropyl]-diethylazanium,chloride (CAS 63446-06-0)

  • Molecular Formula: C₁₉H₂₈ClNO₆
  • Key Features : Coumarin backbone with methoxy and methyl substituents, linked to a diethylazanium group.
  • Properties: Molecular Weight: 401.88 g/mol LogP: 3.00 Applications: Potential fluorescence or antimicrobial uses due to the coumarin core .

Comparison :

  • The coumarin derivative’s methoxy groups and conjugated system enable UV absorption/emission, absent in the target compound.
  • Both compounds have hydroxyl groups, but the target’s chloroethoxy substituents may confer distinct electronic effects and metabolic stability .

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis may involve Ullmann coupling or nucleophilic substitution for chloroethoxy group installation, akin to methods in and .
  • Toxicity: Chloroethoxy groups could pose hydrolysis risks, releasing chloroethanol—a known toxin—unlike the inert alkyl chains in DOTAP .
  • Stability : The hydroxy group in the target compound may lead to oxidative degradation, whereas benzothiophene analogs exhibit higher stability due to aromatic conjugation .

Unresolved Questions :

  • Exact biological targets or therapeutic indications.
  • Comparative pharmacokinetic data (e.g., half-life, bioavailability).

Biological Activity

The compound [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride is a quaternary ammonium salt that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁ClN₂O₃
  • Molecular Weight : 352.91 g/mol
  • Structural Features :
    • Two 4-(2-chloroethoxy)phenyl groups
    • A central hydroxy group
    • A dimethylazanium moiety

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many quaternary ammonium compounds act as inhibitors of various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Cytotoxic Effects : Studies have shown that related compounds can induce cytotoxic effects in cancer cell lines, leading to apoptosis or programmed cell death .
  • Antimicrobial Properties : Quaternary ammonium compounds are known for their antimicrobial activity, which may be relevant for applications in disinfectants and antiseptics.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of compounds structurally related to [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride. Notably:

  • IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity. For instance, related compounds showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells .
CompoundCell LineIC50 (μM)
Compound AHeLa0.69
Compound BHeLa2.29
[Target Compound]HeLaTBD

Antimicrobial Activity

While specific data on the antimicrobial activity of [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride is limited, related quaternary ammonium compounds have been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on HDAC Inhibition : A recent study synthesized derivatives based on the core structure similar to [3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride and assessed their HDAC inhibitory activity. The results indicated that these derivatives could potentially serve as lead compounds for anticancer drug development due to their ability to induce histone acetylation and subsequently alter gene expression profiles associated with cancer progression .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines. The results revealed a correlation between structural modifications and increased cytotoxicity, suggesting that further optimization could enhance therapeutic efficacy .

Q & A

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Methodology :
  • Rodent Studies : Administer compound orally/intravenously; measure plasma concentrations via LC-MS/MS at timed intervals .
  • Toxicogenomics : Assess liver/kidney toxicity via histopathology and serum biomarkers (ALT, creatinine) .
  • Metabolite Identification : Use HR-MS/MS to characterize phase I/II metabolites in urine and bile .

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